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Compound of Interest

Compound Name: 2-Methylpentane-d14

CAS No.: 284487-65-6

Cat. No.: B1368666

Get Quote

CAS: 284487-65-6 | Formula:

| Purity:

98 atom % D[1]

Executive Summary
For researchers utilizing 2-Methylpentane-d14 as a non-polar NMR solvent or internal

standard, precise physical constants are critical for calibrating volumetric additions and

verifying isotopic enrichment.[1]

Density (

):0.760 g/mL at 25 °C.[1]

Refractive Index (

):1.371 (Consistent with protio-analog literature).[1][2][3]
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Key Insight: The deuteration of 2-methylpentane results in a ~16.4% increase in density

compared to its protio-analog (

), driven by the mass difference between deuterium (

) and protium (

) without a significant change in molar volume.[1]

Physicochemical Profile
The following data consolidates experimental values and theoretical baselines for 2-
Methylpentane-d14 compared to its non-deuterated counterpart.

Property
2-Methylpentane-d14 (

)

2-Methylpentane (

)

CAS Number 284487-65-6 107-83-5

Molecular Weight 100.26 g/mol 86.18 g/mol

Density (25 °C) 0.760 g/mL 0.653 g/mL

Refractive Index (

)
1.371 1.371

Boiling Point 62 °C 60–62 °C

Flash Point -23 °C (est.) -23 °C

Appearance Colorless Liquid Colorless Liquid
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Technical Note on Refractive Index: While commercial certificates of analysis (CoA) often cite

the protio value (1.371) for the deuterated form, theoretical physics dictates that deuterated

isotopologues typically exhibit a slightly lower refractive index (in the 3rd or 4th decimal place)

due to the lower polarizability of the C-D bond compared to the C-H bond.[1] For most synthetic

applications, 1.371 is the accepted operational standard.[1]

The Isotope Effect: Mechanistic Analysis
To understand why the density shifts significantly while the refractive index remains stable, we

must examine the Primary Isotope Effect on physical volume.[1]

Density Scaling Mechanism
Density is defined as Mass per Unit Volume (

).[1]

Mass Increase: Replacing 14 protons with 14 deuterons increases the molecular weight from

86.18 to 100.26 g/mol (~16.3% increase).[1]

Volume Stability: The C-D bond length is slightly shorter than the C-H bond (due to lower

zero-point energy), theoretically reducing molar volume.[1] However, in liquid alkanes, this

volume contraction is negligible compared to the mass increase.[1]

Result: The density scales almost linearly with the molecular weight ratio:

This calculation validates the experimental value of 0.760 g/mL.[1]

Visualization of Isotope Logic
The following diagram illustrates the causal relationship between deuteration and physical

property shifts.
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Figure 1: Causal logic flow demonstrating why density increases significantly upon deuteration

while refractive index remains relatively stable.[1]

Measurement Protocols
For drug development and analytical chemistry, relying on literature values is insufficient.[1]

The following protocols ensure self-validating data generation.

Protocol A: High-Precision Density Measurement
Instrument: Oscillating U-Tube Densitometer (e.g., Anton Paar DMA series).[1] Temperature:

25.0 °C ± 0.05 °C.[1]

Cleaning: Flush the U-tube with n-hexane (protio) followed by dry air.[1] Ensure the drift

check is < 0.0001 g/mL.[1]

Calibration: Perform a water check at 20 °C (Target: 0.9982 g/mL).

Sample Injection: Inject 2 mL of 2-Methylpentane-d14 slowly to avoid microbubbles.

Critical Step: Visually inspect the camera feed for bubbles.[1] Bubbles will artificially lower

the density reading.[1]

Equilibration: Allow the Peltier thermostat to stabilize the sample at 25 °C.

Measurement: Record the oscillation period. The device calculates density using the spring

constant of the tube.[1]

Validation: If the reading deviates >0.002 g/mL from 0.760, re-clean and re-measure.
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Protocol B: Refractive Index Verification
Instrument: Digital Refractometer (Abbe principle).[1] Wavelength: 589 nm (Sodium D-line).[1]

Zeroing: Apply distilled water to the prism.[1] Verify reading is 1.3330 at 20 °C.

Solvent Application: Place 0.5 mL of 2-Methylpentane-d14 on the main prism. Close the

cover plate immediately to prevent evaporation (2-methylpentane is highly volatile).[1]

Temperature Lock: Wait 30 seconds for the prism temperature to reach 20 °C.

Reading: Record the value.

Acceptance Criteria: 1.371 ± 0.002.[1]

Quality Assurance Workflow
In a regulated environment (GLP/GMP), confirming the identity of the solvent is as important as

the experiment itself.[1]

Verification Logic
Do not assume the label is correct. Deuterated solvents can degrade (H-D exchange) if

exposed to atmospheric moisture over long periods, although alkanes are generally stable.[1]
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Figure 2: Step-by-step Quality Assurance workflow for verifying solvent integrity prior to

experimental use.

H-NMR Analysis (Proton Counting)
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To verify the "d14" claim (isotopic purity):

Standard: Use a sealed capillary of external standard (e.g., DMSO-d6 with TMS) inserted

into the NMR tube containing pure 2-Methylpentane-d14.[1]

Acquisition: Run a standard proton (

) scan.[1]

Analysis: You should observe minimal signal. Any multiplets at 0.8–0.9 ppm (methyl) or 1.1–

1.3 ppm (methylene/methine) indicate residual protio-solvent (

or partially deuterated isotopologues).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 2-Methylpentane | C6H14 | CID 7892 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. Page loading... [guidechem.com]

3. Page loading... [guidechem.com]

To cite this document: BenchChem. [Technical Guide: Density and Refractive Index of 2-
Methylpentane-d14]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1368666/docs#technical-guide-density-and-
refractive-index-of-2-methylpentane-d14]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1368666/docs?utm_src=pdf-body#technical-guide-density-and-refractive-index-of-2-methylpentane-d14
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methylpentane
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methylpentane
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methylpentane
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methylpentane
https://www.benchchem.com/product/b1368666/docs?utm_src=pdf-body#technical-guide-density-and-refractive-index-of-2-methylpentane-d14
https://pubchem.ncbi.nlm.nih.gov/compound/24872367
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methylpentane
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methylpentane
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methylpentane
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methylpentane
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methylpentane
https://www.benchchem.com/product/b1368666?utm_src=pdf-custom-synthesis#bc-rfq
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methylpentane
https://www.guidechem.com/dictionary/en/43133-95-5.html
https://www.guidechem.com/dictionary/en/107-83-5.html
https://www.benchchem.com/product/b1368666/docs#technical-guide-density-and-refractive-index-of-2-methylpentane-d14
https://www.benchchem.com/product/b1368666/docs#technical-guide-density-and-refractive-index-of-2-methylpentane-d14
https://www.benchchem.com/product/b1368666/docs#technical-guide-density-and-refractive-index-of-2-methylpentane-d14
https://www.benchchem.com/product/b1368666/docs#technical-guide-density-and-refractive-index-of-2-methylpentane-d14
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1368666?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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